Glycine, N-(4-chlorobenzoyl)-, methyl ester

Description

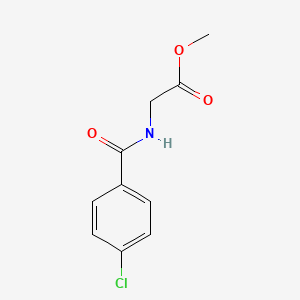

Glycine, N-(4-chlorobenzoyl)-, methyl ester (CAS: 59893-99-1, molecular formula: C₁₀H₁₀ClNO₃) is a glycine derivative where the amino group is acylated with a 4-chlorobenzoyl moiety, and the carboxylic acid is esterified as a methyl ester . This compound is part of a broader class of N-acylated glycine esters, which are frequently utilized in medicinal chemistry and agrochemical research due to their bioactivity and structural versatility. Synonyms include methyl 2-[(4-chlorobenzoyl)amino]acetate and N-(p-chlorobenzoyl)-glycine methyl ester, reflecting variations in nomenclature systems .

Properties

IUPAC Name |

methyl 2-[(4-chlorobenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-15-9(13)6-12-10(14)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKJJRYYEGTEFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801261560 | |

| Record name | Glycine, N-(4-chlorobenzoyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59893-99-1 | |

| Record name | Glycine, N-(4-chlorobenzoyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59893-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(4-chlorobenzoyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(4-chlorobenzoyl)-, methyl ester typically involves the reaction of glycine with 4-chlorobenzoyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The 4-chlorobenzoyl group in Glycine, N-(4-chlorobenzoyl)-, methyl ester facilitates nucleophilic acyl substitution due to the electron-withdrawing effect of the chlorine atom. This reactivity allows the carbonyl carbon to undergo attack by nucleophiles, forming new acyl derivatives. For example, studies on analogous compounds (e.g., 4-chlorobenzoylazide) demonstrate efficient reactions with amino acid esters under mild conditions in THF, yielding derivatives in 60–90% efficiency .

Hydrolysis of the Methyl Ester

The methyl ester moiety can undergo hydrolysis under alkaline conditions to form the corresponding carboxylic acid. While specific data for the 4-chlorobenzoyl derivative is limited, related glycine esters (e.g., N-(4-methylbenzoyl)-glycine methyl ester) hydrolyze readily with bases like NaOH, suggesting similar reactivity for the chloro-substituted analog .

Enzymatic Resolution and Selective Transformations

Enzymatic methods, such as those used for S-(+)-o-chlorobenzoyl glycine (a 2-chloro isomer), may apply to the 4-chloro derivative. For instance, enzymatic hydrolysis or coupling reactions under controlled pH and temperature conditions could yield enantiomerically pure derivatives .

Copper-Mediated Oxidative Coupling

Glycine esters, including those with arylacetyl groups, participate in copper-catalyzed oxidative coupling reactions. While not explicitly demonstrated for the 4-chlorobenzoyl derivative, similar systems (e.g., imidazoheterocycles) couple with glycine esters under air atmosphere, forming biologically relevant compounds .

Reaction Data Table

Key Structural and Reactivity Features

-

Electron-Withdrawing Effect : The 4-chloro substituent enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack .

-

Stability : 4-Chlorobenzoyl derivatives exhibit stability under standard conditions, enabling efficient synthetic workflows .

-

Versatility : The methyl ester group allows further transformations (e.g., amidation, coupling) while maintaining solubility and reactivity .

Research Implications

The reactivity profile of this compound positions it as a valuable intermediate in pharmaceutical synthesis and peptide chemistry. Its ability to participate in both nucleophilic substitutions and enzymatic resolutions highlights its utility in generating enantiomerically pure derivatives for drug discovery . Future studies could explore its role in metal-catalyzed cross-coupling or bioconjugation reactions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H12ClNO2

- Molecular Weight : 227.67 g/mol

- IUPAC Name : Methyl 2-(4-chlorobenzoyl)aminoacetate

- CAS Number : 1208237

The compound features a glycine backbone with a 4-chlorobenzoyl group and a methyl ester functional group, which contributes to its chemical reactivity and biological activity.

Medicinal Chemistry Applications

Glycine derivatives are known for their potential therapeutic effects. The specific applications of Glycine, N-(4-chlorobenzoyl)-, methyl ester include:

- Antimicrobial Activity : Research has shown that compounds with chlorobenzoyl moieties exhibit significant antimicrobial properties. Studies indicate that derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

- Anti-inflammatory Properties : The presence of the chlorobenzoyl group enhances the compound's ability to modulate inflammatory pathways. Preliminary investigations suggest that it may act on specific receptors involved in inflammation, potentially leading to new anti-inflammatory drugs.

- Anticancer Activity : Some studies have indicated that glycine derivatives can exhibit anticancer properties by affecting cellular proliferation pathways. For instance, modifications of similar compounds have shown promising results against various cancer cell lines .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Peptide Derivatives : The compound can be utilized in the synthesis of peptide bonds through coupling reactions with amino acids or other amine-containing compounds. This is particularly useful in developing peptide-based drugs .

- Building Block for Complex Molecules : Its structure allows it to be a versatile building block for synthesizing more complex molecules in pharmaceutical chemistry. This includes modifications that enhance biological activity or alter pharmacokinetic properties .

Case Study 1: Synthesis and Antimicrobial Testing

A recent study synthesized several derivatives of this compound and tested their antimicrobial efficacy against common pathogens. The results indicated that certain modifications significantly increased antimicrobial potency compared to the parent compound .

Case Study 2: Anti-inflammatory Mechanism Exploration

In another investigation, researchers explored the anti-inflammatory mechanisms of glycine derivatives. They found that these compounds could inhibit specific pathways involved in cytokine production, suggesting potential therapeutic applications in treating chronic inflammatory diseases.

Data Table: Comparison of Glycine Derivatives

| Compound Name | Structure Features | Antimicrobial Activity | Anti-inflammatory Potential |

|---|---|---|---|

| This compound | 4-Chlorobenzoyl moiety | Moderate | High |

| Glycine, N-benzoyl-, methyl ester | Benzoyl instead of chlorobenzoyl | Low | Moderate |

| Glycine, N-(4-fluorobenzoyl)-, methyl ester | Fluorine enhances activity | High | Moderate |

Mechanism of Action

The mechanism of action of Glycine, N-(4-chlorobenzoyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-chlorobenzoyl group may enhance its binding affinity to certain proteins, leading to inhibition or modulation of their activity. The ester group can also influence its pharmacokinetic properties, such as absorption and metabolism.

Comparison with Similar Compounds

Substitution on the Benzoyl Group

Variations in the benzoyl substituent significantly influence physicochemical and biological properties:

- 4-Chlorobenzoyl vs. 4-Methylbenzoyl : The electron-withdrawing Cl group in the target compound may enhance electrophilicity and metabolic stability compared to the electron-donating CH₃ group in its methyl-substituted analog .

- Hybrid Structures : Compounds like N-(4-chlorobenzoyl)-melatonin demonstrate how the 4-chlorobenzoyl group can be integrated into complex molecules for targeted enzyme inhibition .

Ester Group Variations

The methyl ester in the target compound can be replaced with other esters to modulate solubility and bioavailability:

Antibacterial and Antimicrobial Potential

- Glucopyranoside Derivatives: Methyl 6-O-benzenesulfonyl-2,3,4-tri-O-(4-chlorobenzoyl)-α-D-glucopyranoside (yield: 90%) exhibited antibacterial activity, suggesting the 4-chlorobenzoyl group contributes to bioactivity .

Enzyme Inhibition

- AKR1C3 Inhibition : N-(4-chlorobenzoyl)-melatonin selectively inhibits aldo-keto reductase 1C3 (AKR1C3), a therapeutic target in hormone-dependent cancers .

- Microalgal Growth Inhibition: Fibrates like fenofibrate (containing 4-chlorobenzoyl) disrupt lipid metabolism in algae, indicating environmental impact .

Biological Activity

Glycine, N-(4-chlorobenzoyl)-, methyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its interactions with biological systems, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a glycine backbone modified with a 4-chlorobenzoyl group and a methyl ester functional group. The molecular formula is CHClNO, with a molecular weight of approximately 215.64 g/mol. The presence of the chlorobenzoyl moiety enhances the compound's chemical stability and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 215.64 g/mol |

| IUPAC Name | Methyl 2-[(4-chlorobenzoyl)amino]acetate |

| CAS Number | [insert CAS number] |

Research indicates that this compound interacts with specific enzymes or receptors within biological systems. The hydrolysis of the ester group in vivo is believed to release the active form of the compound, which can exert various biological effects. This interaction profile suggests potential therapeutic applications in conditions where modulation of enzyme activity is beneficial.

Pharmacological Effects

The compound has been studied for its potential anti-inflammatory , analgesic , and anti-cancer properties. Its ability to interact with inflammatory pathways makes it a candidate for treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of similar compounds, it was found that derivatives with chlorobenzoyl groups exhibited significant inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 cells. The observed IC values were indicative of moderate to high potency against inflammation-related pathways .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other amino acid derivatives:

| Compound | IC (µM) | Biological Activity |

|---|---|---|

| Glycine, N-(4-chlorobenzoyl)-methyl ester | [insert value] | Anti-inflammatory |

| Glycine, N-(4-fluorobenzoyl)-methyl ester | 16.41 | Anti-inflammatory |

| Other derivatives | [insert values] | Various activities |

Synthesis and Optimization

The synthesis of this compound typically involves the reaction of glycine with chlorobenzoyl chloride in the presence of a base. Optimizing reaction conditions can enhance yields and purity .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Investigating its effects on specific molecular targets could lead to new therapeutic strategies for managing inflammatory diseases and other conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Glycine, N-(4-chlorobenzoyl)-, methyl ester, and how can reaction efficiency be validated?

- Methodology : A common approach involves esterification of the carboxylic acid precursor with methanol in the presence of concentrated sulfuric acid as a catalyst. For example, analogous compounds like methyl 4-{[(4-chlorobenzoyl)carbamothioyl]amino}benzoate were synthesized via this method, with reaction completion monitored by TLC or HPLC .

- Validation : Post-synthesis, purity can be assessed using reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Retention times for related esters (e.g., methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) are documented at ~0.65 relative retention .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : and NMR can confirm the ester group (δ ~3.7 ppm for methyl ester) and chlorobenzoyl substituents (aromatic protons δ ~7.3–7.8 ppm).

- IR : Key peaks include C=O stretches for the ester (~1740 cm) and amide (~1650 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHClNO requires m/z 227.0353) .

Q. How can crystallographic data resolve the compound’s molecular structure?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., monoclinic P2/n space group, Z = 4) provides bond lengths and angles. For analogous structures, C–C bond precision reached 0.003 Å, with R-factors < 0.05 .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence bioactivity?

- SAR Analysis :

- The 4-chlorobenzoyl group enhances lipophilicity, impacting membrane permeability. Substituting the methyl ester with bulkier groups (e.g., isopropyl) reduces activity, as seen in fenbufen ester derivatives .

- Dose-response studies (e.g., inhibition assays) show saturation near 250 μM concentration, suggesting target binding affinity limits .

Q. What strategies address contradictions in bioactivity data across studies?

- Data Reconciliation :

- Compare assay conditions: Variations in cell lines (e.g., cancer vs. microbial) or solvent carriers (DMSO vs. aqueous buffers) can alter IC.

- Normalize data to positive controls (e.g., doxorubicin for anticancer assays) and validate using orthogonal methods (e.g., SPR for binding affinity) .

Q. How can molecular packing interactions inform formulation stability?

- Crystallographic Insights : Weak C–H⋯O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.8 Å between chlorobenzoyl rings) stabilize crystal lattices. These interactions may correlate with solid-state stability and solubility .

Q. What experimental designs elucidate the compound’s mechanism of action?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.